Dehydroaripiprazole-d8-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dehydroaripiprazole-d8-1 is a deuterium-labeled derivative of Dehydroaripiprazole, which is an active metabolite of Aripiprazole. Aripiprazole is an antipsychotic agent used primarily in the treatment of schizophrenia and bipolar disorder. This compound is used in scientific research to study the pharmacokinetics and metabolic profiles of Aripiprazole and its metabolites .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dehydroaripiprazole-d8-1 involves the deuteration of Dehydroaripiprazole. This process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecular structure. The synthetic route may involve the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. Quality control measures are implemented to ensure the consistency and reliability of the compound for research purposes .
化学反应分析
Types of Reactions
Dehydroaripiprazole-d8-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce lower oxidation state compounds .
科学研究应用
Dehydroaripiprazole-d8-1 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: The compound is used to study the absorption, distribution, metabolism, and excretion of Aripiprazole and its metabolites.
Metabolic Profiling: Researchers use this compound to investigate the metabolic pathways and identify the metabolites of Aripiprazole.
Drug Development: The compound is used in the development of new antipsychotic drugs by providing insights into the pharmacokinetics and metabolic profiles of potential drug candidates.
作用机制
Dehydroaripiprazole-d8-1 exerts its effects through partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, as well as antagonism at serotonin 5-HT2A receptors. This unique mechanism of action helps stabilize dopamine and serotonin levels in the brain, contributing to its antipsychotic effects. The compound’s interaction with these receptors modulates neurotransmitter release and signaling pathways, leading to therapeutic effects in the treatment of schizophrenia and bipolar disorder .
相似化合物的比较
Similar Compounds
Aripiprazole: The parent compound of Dehydroaripiprazole-d8-1, used as an antipsychotic agent.
Brexpiprazole: A similar antipsychotic with partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors.
Cariprazine: Another antipsychotic with a similar mechanism of action, used in the treatment of schizophrenia and bipolar disorder.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can alter the compound’s metabolic stability and pharmacokinetic profile, making it a valuable tool for research .
生物活性
Dehydroaripiprazole-d8-1 is a stable isotope-labeled derivative of dehydroaripiprazole, which is a metabolite of aripiprazole, an atypical antipsychotic medication. This compound has gained attention due to its significant biological activity and its role in the pharmacological effects of aripiprazole. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacodynamics, and relevant case studies.
This compound primarily functions as a partial agonist at dopamine D2 receptors, similar to its parent compound aripiprazole. This partial agonism modulates dopaminergic activity in the brain, which is crucial for treating conditions such as schizophrenia and bipolar disorder. The compound also exhibits activity at serotonin receptors, particularly 5-HT1A and 5-HT2A, contributing to its antidepressant effects .
Pharmacodynamics
The pharmacodynamic profile of this compound reveals its ability to balance dopaminergic neurotransmission:
- Dopamine D2 Receptor Affinity : this compound shows a high affinity for D2 receptors, which is essential for its antipsychotic effects.
- Serotonin Receptor Interaction : The compound's action on serotonin receptors helps alleviate mood disorders and reduce anxiety symptoms.
Table 1 summarizes the receptor affinities and activities of this compound compared to aripiprazole.
Receptor Type | This compound Affinity | Aripiprazole Affinity |
---|---|---|
D2 | High | High |
5-HT1A | Moderate | Moderate |
5-HT2A | Low | Moderate |
Case Studies and Research Findings
Several studies have investigated the biological activity and clinical implications of this compound:
- Therapeutic Drug Monitoring : A study highlighted the importance of therapeutic drug monitoring (TDM) for aripiprazole and its metabolites, including dehydroaripiprazole. It was found that maintaining optimal plasma levels could enhance therapeutic outcomes while minimizing side effects .
- In Vitro Studies : Research demonstrated that dehydroaripiprazole significantly alters the sterol biosynthesis pathway in neuronal cells. In vitro experiments indicated that treatment with dehydroaripiprazole resulted in increased levels of 7-dehydrocholesterol (7-DHC), which may have implications for cholesterol metabolism in psychiatric disorders .
- Clinical Observations : Clinical reports have noted that patients receiving aripiprazole often experience varying degrees of side effects linked to its metabolites. Dehydroaripiprazole's role in these side effects has been under scrutiny, with findings suggesting it may contribute to both therapeutic efficacy and adverse reactions .
属性
分子式 |
C23H25Cl2N3O2 |
---|---|
分子量 |
454.4 g/mol |
IUPAC 名称 |
7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C23H25Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-9,16H,1-2,10-15H2,(H,26,29)/i11D2,12D2,13D2,14D2 |
InChI 键 |
CDONPRYEWWPREK-FUEQIQQISA-N |
手性 SMILES |
[2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)([2H])[2H])([2H])[2H])C4=C(C(=CC=C4)Cl)Cl)([2H])[2H])[2H] |
规范 SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。